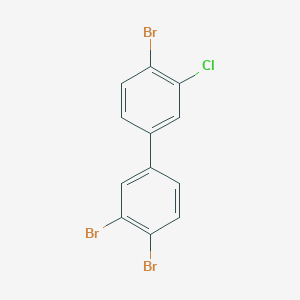
3,4,4'-Tribromo-3'-chloro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl is a halogenated biphenyl compound It is a derivative of biphenyl, where three bromine atoms and one chlorine atom are substituted at specific positions on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl typically involves halogenation reactions. One common method is the bromination of 3’-chloro-1,1’-biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.
化学反応の分析
Types of Reactions
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield biphenyl derivatives with different functional groups, while oxidation can produce biphenyl ketones or carboxylic acids.
科学的研究の応用
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies on its biological activity and potential effects on living organisms.
Medicine: Research into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4,4’-Tribromobiphenyl: Similar structure but without the chlorine atom.
3-Bromo-3’-chloro-1,1’-biphenyl: Contains fewer bromine atoms.
3,4’,5-Tribromo-[1,1’-biphenyl]-4-ol: Contains a hydroxyl group in addition to the bromine atoms.
Uniqueness
3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl is unique due to the specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and potential applications. The presence of multiple halogen atoms can enhance its stability and make it suitable for specific industrial and research purposes.
特性
CAS番号 |
84979-86-2 |
|---|---|
分子式 |
C12H6Br3Cl |
分子量 |
425.34 g/mol |
IUPAC名 |
1,2-dibromo-4-(4-bromo-3-chlorophenyl)benzene |
InChI |
InChI=1S/C12H6Br3Cl/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChIキー |
SMHIVEBGRLBAPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



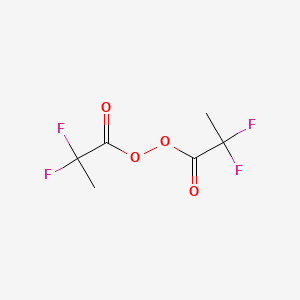
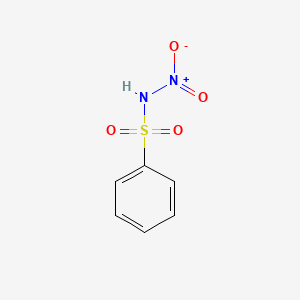
![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)

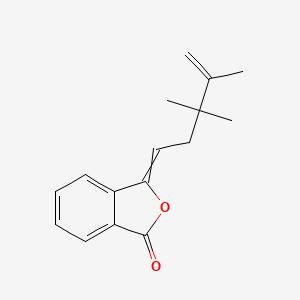
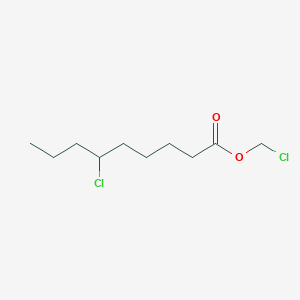
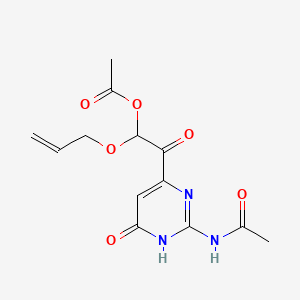

![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)



![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
